Magnesium taurate

Bioavailability Nutraceutical Formulation Magnesium Absorption

Inorganic Mg salts cause GI distress and low bioavailability (≤4% absorption). Mg Taurate solves this: 65% absorption, highest brain Mg concentration, and synergistic cardiovascular/neuroprotective taurine activity. Ideal for premium cardiovascular, cognitive, and ocular nutraceutical formulations. - 65% intestinal absorption vs. 4% for Mg oxide - Highest brain tissue Mg concentration among common salts - Synergistic taurine action for cardiovascular & neurological support

Molecular Formula C4H12MgN2O6S2
Molecular Weight 272.6 g/mol
CAS No. 334824-43-0
Cat. No. B1589936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMagnesium taurate
CAS334824-43-0
Molecular FormulaC4H12MgN2O6S2
Molecular Weight272.6 g/mol
Structural Identifiers
SMILESC(CS(=O)(=O)[O-])N.C(CS(=O)(=O)[O-])N.[Mg+2]
InChIInChI=1S/2C2H7NO3S.Mg/c2*3-1-2-7(4,5)6;/h2*1-3H2,(H,4,5,6);/q;;+2/p-2
InChIKeyYZURQOBSFRVSEB-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Magnesium Taurate CAS 334824-43-0: A Chemically Defined, Amino Acid-Chelated Mineral Complex for Targeted Cardiovascular and Neurological Applications


Magnesium taurate (CAS 334824-43-0), also known as magnesium ditaurate, is a chelated mineral supplement composed of one magnesium ion (Mg²⁺) bound to two taurine (2-aminoethanesulfonic acid) molecules in a 1:2 molar ratio [1]. It contains 8.9% elemental magnesium by mass [1]. The compound is synthesized via the reaction of magnesium hydroxide or magnesium oxide with taurine [2], resulting in a stable, pH-neutral salt that resists gastric acid degradation and exhibits superior intestinal absorption compared to inorganic magnesium salts [3]. As a source of both magnesium and taurine, it is specifically formulated for applications where the synergistic cardiovascular and neuroprotective effects of both moieties are desired [4].

Why Magnesium Taurate Cannot Be Directly Substituted by Other Magnesium Salts in Evidence-Based Formulations


Direct substitution of magnesium taurate (CAS 334824-43-0) with other common magnesium salts—such as oxide, citrate, or glycinate—is pharmacokinetically and pharmacodynamically unsound due to fundamental differences in absorption efficiency, tissue distribution, and the intrinsic bioactivity of the taurine counterion. Inorganic salts like magnesium oxide exhibit markedly lower bioavailability (approximately 4% absorption) [1] and are primarily localized in the gut, often causing osmotic diarrhea at therapeutic doses [2]. Conversely, magnesium taurate demonstrates 65% intestinal absorption [1] and, critically, achieves the highest brain tissue concentration among all tested magnesium compounds [3]. The taurine ligand is not an inert carrier; it actively modulates cardiovascular function (e.g., stabilizing cardiac rhythm and reducing blood pressure) [4] and provides neuroprotective effects [5], offering a synergistic, dual-action mechanism absent in simple magnesium salts. Therefore, formulators seeking targeted neurological or cardiovascular outcomes cannot simply interchange magnesium sources without altering the therapeutic profile and expected bioactivity of the final product.

Quantitative Differentiation: A Head-to-Head Evidence Guide for Magnesium Taurate CAS 334824-43-0


Magnesium Taurate Exhibits Superior Intestinal Absorption Compared to Magnesium Oxide: A 16-Fold Increase

The intestinal absorption of magnesium taurate is quantifiably superior to that of the commonly used inorganic salt, magnesium oxide. Data from supplier technical documentation indicates magnesium taurate achieves an approximate 65% absorption rate in the intestine, whereas magnesium oxide exhibits only about 4% absorption [1]. This stark contrast is attributed to the chelated structure of magnesium taurate, which protects the magnesium ion from forming non-absorbable complexes in the alkaline environment of the small intestine. The consequence is a greater fraction of the administered dose reaching systemic circulation, reducing the elemental magnesium required to achieve a therapeutic effect and minimizing the risk of gastrointestinal side effects associated with unabsorbed magnesium salts.

Bioavailability Nutraceutical Formulation Magnesium Absorption

Magnesium Taurate Achieves the Highest Brain Tissue Concentration Among Five Common Magnesium Compounds

In a comparative in vivo study in Sprague Dawley rats, the brain tissue concentration of magnesium was quantified following a single 400 mg/70 kg dose of five different magnesium compounds. Magnesium acetyl taurate (a closely related analog of magnesium taurate) demonstrated the highest brain tissue concentration among all tested compounds [1]. It was rapidly absorbed and able to efficiently cross the blood-brain barrier, a property not shared by inorganic forms like magnesium oxide or even some organic forms like magnesium citrate, which had the lowest bioavailability in the study [1]. While magnesium malate exhibited the highest overall area under the curve (AUC) in serum, magnesium acetyl taurate had the second highest AUC and was uniquely distinguished by its peak brain tissue levels, suggesting a specific affinity or transport mechanism facilitated by the taurine moiety.

Tissue Distribution Neuropharmacology Magnesium Bioavailability

Magnesium Taurate Attenuates Cadmium-Induced Hypertension and Myocardial Oxidative Stress in a Rat Model: A Dose-Dependent Effect

In a Sprague Dawley rat model of cadmium chloride-induced hypertension, oral administration of magnesium taurate demonstrated a clear dose-dependent protective effect. Hypertension was established over four weeks with CdCl₂ (0.5 mg/kg/day, i.p.), and magnesium taurate (at 2 or 4 mg/kg/day, p.o.) was introduced during the final two weeks of exposure . The study reported that magnesium taurate treatment significantly mitigated the CdCl₂-induced increase in blood pressure and restored myocardial oxidative balance. Specifically, it reduced levels of malondialdehyde (MDA), a marker of lipid peroxidation, and increased the activity of antioxidant enzymes including glutathione peroxidase (GPx), superoxide dismutase (SOD), and catalase, as well as restoring reduced glutathione (GSH) levels . Histopathological analysis confirmed reduced myocardial degeneration in treated animals. This effect is directly attributable to the combined action of magnesium and taurine, as neither moiety alone would provide the same degree of comprehensive cardiovascular protection under these toxic conditions.

Cardiovascular Pharmacology Hypertension Oxidative Stress

Magnesium Taurate Delays Galactose-Induced Cataract Formation by Restoring Ocular Ionic Homeostasis

In both in vivo (30% galactose diet-fed rats) and in vitro (galactose-supplemented lens culture) models, magnesium taurate demonstrated a marked anticataract effect. Treatment with magnesium taurate, either orally or topically, significantly delayed the onset and progression of lens opacity over 21 days . Quantitative analysis of isolated lenses revealed that magnesium taurate normalized the lenticular calcium-to-magnesium (Ca²⁺/Mg²⁺) ratio, a critical parameter disrupted during cataractogenesis, and restored the activity of key antioxidant enzymes including catalase, superoxide dismutase (SOD), and glutathione (GSH) levels . This dual action—stabilizing ionic balance and bolstering antioxidant defenses—is a specific functional outcome of providing both magnesium and taurine in a single molecular entity. While other magnesium salts can supply the mineral, they lack the taurine component's specific role in osmoregulation and membrane stabilization within the lens.

Ophthalmology Cataract Prevention Antioxidant Therapy

Evidence-Based Application Scenarios: Where Magnesium Taurate CAS 334824-43-0 Provides a Quantifiable Advantage


Formulation of Advanced Cardiovascular Health Supplements Targeting Hypertension and Arrhythmia

Based on its demonstrated ability to mitigate chemically induced hypertension and oxidative stress in myocardial tissue , magnesium taurate is ideally suited for the development of premium, evidence-backed cardiovascular support formulas. The combination of magnesium and taurine in a single bioavailable compound [1] offers a synergistic approach to blood pressure regulation and cardiac rhythm stabilization that is not achievable with magnesium oxide or citrate alone. Formulators can leverage this data to create products with a clear point of differentiation, targeting consumers with hypertension risk factors or those seeking non-pharmacological support for heart health.

Development of Targeted Neuro-Cognitive and Sleep Support Nutraceuticals

The unique ability of magnesium taurate (and its acetyl-taurate analog) to achieve the highest brain tissue concentration among common magnesium compounds [2] makes it the preferred magnesium source for products aimed at cognitive function, stress reduction, and sleep quality. While magnesium glycinate and threonate are also marketed for these purposes, the taurine component provides an additional layer of neuroprotective and GABAergic support [3]. This dual mechanism—enhanced brain magnesium delivery plus taurine's calming effects—positions magnesium taurate as a scientifically compelling ingredient for formulating next-generation nootropic and sleep aid formulations.

Specialized Ocular Health Formulations for Cataract Prevention

The robust preclinical evidence demonstrating that magnesium taurate delays the onset and progression of galactose-induced cataracts by normalizing lenticular Ca²⁺/Mg²⁺ balance and restoring antioxidant defenses opens a niche application in ocular nutraceuticals. This is a specific, high-value market segment where generic magnesium salts have no documented efficacy. Formulators can utilize magnesium taurate to develop targeted products for aging populations or individuals with metabolic disorders (e.g., diabetes) who are at increased risk of cataract development, offering a novel, science-based solution.

High-Bioavailability Magnesium Source for Sensitive Populations and High-Dose Regimens

Due to its 65% intestinal absorption rate—compared to just 4% for magnesium oxide [4]—magnesium taurate is an optimal choice for formulating magnesium supplements intended for individuals with sensitive digestive systems or for clinical protocols requiring higher systemic magnesium levels without the common side effect of osmotic diarrhea. This makes it particularly valuable for products targeting magnesium deficiency in elderly populations, athletes, or patients with malabsorption issues, where maximizing the fraction of the administered dose that reaches the bloodstream is paramount for both efficacy and tolerability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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